molecular formula C10H12O8S2 B13765828 Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate CAS No. 76342-95-5

Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate

Cat. No.: B13765828
CAS No.: 76342-95-5
M. Wt: 324.3 g/mol
InChI Key: XZLSYKXPOWTLDB-UHFFFAOYSA-N
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Description

Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate is a chemical compound with the molecular formula C10H12O8S2 It is known for its unique structure, which includes a dithietane ring—a four-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate typically involves the reaction of suitable precursors under controlled conditions. One common method includes the reaction of a dithiirane derivative with a suitable esterifying agent. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithietane ring into more reduced sulfur-containing compounds.

    Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.

Scientific Research Applications

Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dithietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another compound with a similar tetramethyl-substituted ring structure.

    2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a similar tetramethyl-substituted ring but with different functional groups.

Properties

CAS No.

76342-95-5

Molecular Formula

C10H12O8S2

Molecular Weight

324.3 g/mol

IUPAC Name

tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate

InChI

InChI=1S/C10H12O8S2/c1-15-5(11)9(6(12)16-2)19-10(20-9,7(13)17-3)8(14)18-4/h1-4H3

InChI Key

XZLSYKXPOWTLDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(SC(S1)(C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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